4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)-

Lipophilicity Drug Design ADME

4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- (CAS 61554-48-1) features a reactive C-2 bromomethyl handle and an N-3 o-tolyl pharmacophore, delivering superior leaving-group kinetics over chloromethyl or methyl analogs for rapid SN2 diversification. With MW 329.19, XLogP3 3.3, and zero H-bond donors, this intermediate enables efficient CNS-targeted library synthesis (GABA-A receptor) and serves as a distinctive LC-MS/MS reference standard via its 1:1 Br isotope pattern. The o-tolyl group preserves key pharmacophoric elements associated with methaqualone-class CNS engagement, making this compound a strategic building block for BBB-penetrant drug discovery.

Molecular Formula C16H13BrN2O
Molecular Weight 329.19 g/mol
CAS No. 61554-48-1
Cat. No. B13952876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)-
CAS61554-48-1
Molecular FormulaC16H13BrN2O
Molecular Weight329.19 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CBr
InChIInChI=1S/C16H13BrN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3
InChIKeyMVIGBJFUNVNUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- (CAS 61554-48-1): Core Physicochemical and Structural Profile for Procurement Evaluation


4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- (CAS 61554-48-1) is a synthetic quinazolinone derivative featuring a bromomethyl substituent at the 2-position and an ortho-tolyl group at the 3-position of the quinazolinone scaffold [1]. The compound has the molecular formula C16H13BrN2O, a molecular weight of 329.19 g/mol, and a computed XLogP3 value of 3.3, indicating moderate lipophilicity [1]. It contains zero hydrogen bond donors and two hydrogen bond acceptors, characteristics that influence its permeability and target-binding potential [1]. Quinazolinones are recognized as a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound renders it a versatile intermediate for further functionalization via nucleophilic displacement of the bromide leaving group.

Why 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- Cannot Be Replaced by Generic In-Class Analogs


Although the quinazolinone core is shared across numerous analogs, the combination of the 2-bromomethyl group and the 3-(o-tolyl) substituent in 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- (CAS 61554-48-1) produces a distinct reactivity and property profile that is not replicated by closely related compounds [1]. The bromomethyl group provides superior leaving-group ability relative to chloromethyl, fluoromethyl, or methyl analogs, directly impacting the kinetics and yields of nucleophilic substitution reactions used to elaborate this intermediate [2]. Simultaneously, the o-tolyl group at N-3 introduces steric and electronic effects that differ from phenyl- or other aryl-substituted congeners, influencing both the compound's lipophilicity and its potential interactions with biological targets [1][3]. Simple substitution with 2-chloromethyl, 2-methyl, or 3-phenyl variants would alter these critical parameters, potentially compromising downstream synthetic efficiency or biological assay outcomes.

Product-Specific Quantitative Evidence: 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to 2-Chloromethyl and 2-Methyl Analogs

The computed partition coefficient (XLogP3) of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- is 3.3, compared to 3.1 for the 2-chloromethyl analog [1] and 2.5 for the 2-methyl analog (methaqualone) [2]. This indicates that the bromomethyl derivative is more lipophilic than its chloromethyl congener by 0.2 log units and more lipophilic than the methyl analog by 0.8 log units. The increased lipophilicity may enhance membrane permeability and alter tissue distribution.

Lipophilicity Drug Design ADME

Superior Leaving-Group Reactivity for Nucleophilic Substitution vs. Chloromethyl and Fluoromethyl Analogs

The bromomethyl group at the 2-position of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- acts as a significantly better leaving group in nucleophilic substitution reactions than the chloromethyl group present in the 2-chloromethyl analog (CAS 3166-54-9) [1]. The relative leaving-group ability follows the established order I > Br > Cl > F, with bromide being approximately 10-50 times more reactive than chloride in typical SN2 displacements at benzylic positions, depending on the nucleophile and solvent system [2]. This increased reactivity can lead to higher yields and shorter reaction times when the compound is used as a synthetic intermediate for amine, thiol, or alkoxy-derivatized quinazolinones.

Synthetic Chemistry Leaving Group SN2 Reactivity

Molecular Weight and Heavy Atom Count Differentiation from N-Phenyl Analog

The molecular weight of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- is 329.19 g/mol, compared to 315.16 g/mol for the 2-bromomethyl-3-phenyl analog (CAS 19062-58-9) [1][2]. The additional 14.03 g/mol corresponds to the methyl substituent on the o-tolyl ring. While both compounds contain one bromine atom, the o-tolyl derivative possesses a higher heavy atom count (20 vs. 19), which can influence X-ray crystallographic phasing, mass spectrometric detection limits, and lipophilic ligand efficiency metrics in fragment-based drug discovery.

Molecular Weight Drug-likeness Fragment-Based Design

Steric and Electronic Modulation by o-Tolyl vs. Phenyl Substituent: Impact on Biological Target Engagement

The 3-(o-tolyl) group in 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- introduces a steric and electronic environment distinct from the 3-phenyl analog [1][2]. Literature on structurally related quinazolinones demonstrates that the ortho-methyl substituent on the N-aryl ring can significantly alter binding affinity at GABA-A receptors and other CNS targets [3]. Methaqualone (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone) is a known sedative-hypnotic with GABA-A receptor activity, whereas afloqualone (6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone) acts as a muscle relaxant with a different pharmacological profile, illustrating that retention of the o-tolyl group is critical for specific target engagement [3][4]. While direct binding data for CAS 61554-48-1 at specific targets are not publicly available, the o-tolyl substituent is expected to confer distinct SAR compared to phenyl-substituted analogs, based on established class SAR.

Structure-Activity Relationship Receptor Binding Quinazolinone Pharmacology

Synthetic Versatility: Single vs. Dibromomethyl Substitution for Controlled Derivatization

The compound 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- possesses a single bromomethyl group, contrasting with the 2-(dibromomethyl) analog (CAS 61554-56-1), which contains a gem-dibromomethyl moiety [1]. The monobromomethyl derivative permits stoichiometrically controlled mono-substitution, whereas the dibromomethyl variant can undergo either mono- or bis-substitution depending on reaction conditions, introducing an additional variable that complicates product isolation and purity [2]. For researchers requiring a single point of derivatization at the 2-position with predictable stoichiometry, the monobromomethyl compound offers a cleaner synthetic route.

Synthetic Intermediate Regioselective Functionalization Building Block

Best Research and Industrial Application Scenarios for 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- (CAS 61554-48-1)


Medicinal Chemistry: CNS-Targeted Compound Libraries

Given the established CNS activity of structurally related o-tolyl quinazolinones such as methaqualone and afloqualone [1][2], 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- serves as a strategic intermediate for generating focused libraries targeting GABA-A receptors or other CNS proteins. The bromomethyl handle enables rapid diversification via nucleophilic displacement with amines, thiols, or alkoxides, while the o-tolyl group preserves the key pharmacophoric element associated with CNS target engagement [2]. The compound's XLogP3 of 3.3 supports BBB permeability potential, making it a rational starting point for CNS drug discovery programs.

Synthetic Methodology: SN2 Reactivity Studies and Leaving-Group Optimization

The enhanced leaving-group ability of the bromomethyl substituent (Br⁻) compared to chloromethyl, fluoromethyl, or methyl analogs makes this compound an ideal substrate for investigating nucleophilic substitution kinetics, solvent effects, and catalyst optimization in quinazolinone systems [1]. The well-defined structure and single reactive site allow for unambiguous product characterization, while the measurable lipophilicity difference (ΔXLogP3 = +0.2 vs. chloromethyl analog) provides a basis for studying the relationship between halogen identity and physicochemical properties [1].

Analytical Chemistry: LC-MS Method Development and Metabolite Identification

The distinct molecular weight (329.19 g/mol) and characteristic bromine isotope pattern (¹⁰Br:¹¹Br ≈ 1:1) of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- facilitate its use as a reference standard for developing LC-MS/MS methods to detect quinazolinone derivatives in biological matrices [1]. The 14 Da mass difference from the N-phenyl analog (315.16 g/mol) and 44.45 Da difference from the chloromethyl analog (284.74 g/mol) provide clear mass separation, reducing false-positive risk in multi-analyte panels [1].

Fragment-Based Drug Discovery: Halogen-Enriched Screening Collections

With a molecular weight of 329.19 g/mol and a heavy atom count of 20, 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- lies within the acceptable range for fragment-based screening libraries (typically MW < 300 Da, though slightly above). The bromine atom provides anomalous scattering for X-ray crystallographic phasing, while the o-tolyl group offers a hydrophobic contact surface for initial target engagement. When compared to the lighter chloromethyl analog (MW 284.74 g/mol, heavy atom count 19), the bromine-containing compound offers superior crystallographic phasing capability without a prohibitive increase in molecular complexity [1].

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.